6-phenylhex-5-ynal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

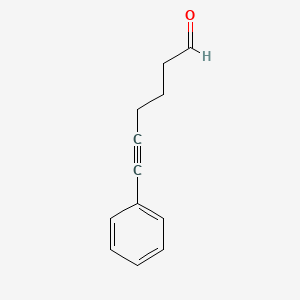

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-phenylhex-5-ynal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-11H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTUDVILEUQRPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Alkynals As Versatile Intermediates in Modern Organic Synthesis

Alkynals, organic compounds containing both an alkyne and an aldehyde functional group, are highly valued in contemporary organic synthesis. Their importance stems from the dual reactivity these two functional groups impart, enabling a wide array of chemical transformations. The carbon-carbon triple bond of the alkyne is a hub of electron density, making it susceptible to a variety of reactions, including additions, cyclizations, and transition metal-catalyzed cross-coupling reactions. rsc.org The aldehyde group, on the other hand, is a classic electrophilic site, readily participating in nucleophilic additions, condensations, and redox reactions.

The presence of both functionalities within the same molecule allows for sequential or cascade reactions, where a transformation at one site can be followed by a reaction at the other, often in a one-pot procedure. This synthetic efficiency is a cornerstone of modern organic chemistry, aiming to build molecular complexity rapidly and with minimal purification steps. For instance, the aldehyde can be used to introduce a new stereocenter, while the alkyne can be elaborated into a variety of other functional groups or used to construct cyclic systems. tandfonline.com

Researchers have developed numerous methods for the synthesis of alkynals, and their utility has been demonstrated in the total synthesis of natural products and the preparation of novel materials. researchgate.net The ability of alkynals to act as precursors to complex carbocyclic and heterocyclic frameworks underscores their role as powerful synthetic intermediates. rsc.org

An Overview of the Scholarly Research Landscape for 6 Phenylhex 5 Ynal

Direct Synthetic Routes to this compound

Direct synthetic strategies for this compound and other alkynyl aldehydes often involve the transformation of functional groups or the construction of the carbon skeleton through specialized organometallic reactions.

Carbenoid Insertion and Cyclometallation Approaches (e.g., Zirconacycle Intermediates)

Zirconacycles, formed from the co-cyclization of alkenes and alkynes with zirconocene (B1252598), serve as valuable intermediates in organic synthesis. researchgate.net The insertion of carbenoids into the carbon-zirconium bonds of these zirconacycles provides a pathway to elaborate these structures. researchgate.netrsc.org Specifically, allenyl carbenoids can insert into zirconacyclopentanes and zirconacyclopentenes, forming cyclic η3-allenyl/prop-2-ynyl zirconocene complexes. rsc.orgrsc.org Quenching these intermediates with aldehydes activated by a Lewis acid like boron trifluoride–diethyl ether can yield alkynyl or allenyl alcohol products. rsc.orgrsc.org

Furthermore, the tandem insertion of propargyl carbenoids and activated aldehydes into zirconacyclopentanes can produce homopropargylic alcohols. soton.ac.uk The regioselectivity of these insertion reactions can be influenced by steric hindrance and the rate of 1,2-metallate rearrangement of the intermediate 'ate' complex. soton.ac.uk While these methods provide routes to complex alcohols, their direct application to synthesize an aldehyde like this compound would require a subsequent oxidation step.

General Protocols for Alkynyl Aldehyde Synthesis

Several general methods exist for the synthesis of alkynyl aldehydes. One common approach is the oxidation of the corresponding primary alkynyl alcohol. Reagents like Dess-Martin periodinane are effective for this transformation. acs.org

Another strategy involves the conversion of a terminal alkyne to an alkynyl aldehyde. The Bestmann-Ohira reagent, or dimethyl (1-diazo-2-oxopropyl)phosphonate, offers a one-pot method to convert aldehydes into terminal alkynes. sigmaaldrich.com Conversely, methods for the direct formylation of terminal alkynes are also employed.

A general one-step synthesis of alkynes from enolizable carbonyl compounds, including aldehydes, has been developed. organic-chemistry.org This process involves converting the carbonyl group to an enol nonaflate, followed by elimination to form the carbon-carbon triple bond, using phosphazene bases and nonafluorobutane-1-sulfonyl fluoride. organic-chemistry.org

Strategic Synthesis of Related Phenyl-Substituted Hexynyl Derivatives and Precursors

The synthesis of functionalized analogues and key precursors is crucial for expanding the chemical space around this compound and for providing materials for further synthetic transformations.

Preparation of Functionalized Phenylhex-5-ynals (e.g., Silylated, Methoxylated Analogues)

The synthesis of functionalized phenylhex-5-ynals can be achieved by employing starting materials bearing the desired functional groups. For instance, a methoxylated analogue, (Z)-5-fluoro-6-(4-methoxyphenyl)hex-5-en-1-ol, was prepared with a yield of 76% and a Z/E ratio of 15:1. rsc.org This demonstrates that functional groups can be tolerated in the synthetic sequence leading to these types of molecules. The synthesis of silylated analogues often involves the use of silyl-protected starting materials, which can be deprotected at a later stage.

Synthesis of Unsaturated Alcohols as Key Synthetic Intermediates (e.g., 6-phenylhex-5-yn-1-ol, 6-phenylhex-5-en-1-ol)

Unsaturated alcohols are critical precursors to alkynyl aldehydes. The synthesis of (E)-6-phenylhex-5-en-1-yn-3-ol has been reported. thieme-connect.com Similarly, (Z)-6-phenylhex-5-en-1-ol has been synthesized, highlighting the ability to control the stereochemistry of the double bond. molaid.com A procedure for preparing (Z)-5-fluoro-6-phenylhex-5-en-1-ol in 82% yield with high stereoselectivity (Z/E >20:1) has also been described. rsc.org The synthesis of these alcohol intermediates often involves the coupling of an appropriate organometallic reagent with an aldehyde or epoxide, followed by any necessary functional group manipulations.

| Compound | Precursors | Reagents/Conditions | Yield | Reference |

| (Z)-5-fluoro-6-phenylhex-5-en-1-ol | Allylic alcohol | 4Å MS, NFSI, Toluene, 40°C; then NaBH4, MeOH | 82% | rsc.org |

| (Z)-5-fluoro-6-(4-methoxyphenyl)hex-5-en-1-ol | Allylic alcohol | 4Å MS, NFSI, Toluene, 40°C; then NaBH4, MeOH | 76% | rsc.org |

| (E)-6-phenylhex-5-en-1-yn-3-ol | (E)-cinnamyl bromide, 3-(tetrahydropyran-2-yloxy)-1-trimethylsilylprop-1-yne | t-BuLi, THF, -78°C to rt | Not specified | thieme-connect.com |

Construction of Complex Dienynal Systems via Coupling Reactions (e.g., Sonogashira Cross-Coupling)

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is instrumental in the synthesis of conjugated enynes and dienynes. rsc.orglibretexts.org

An approach to synthesize functionalized unsymmetrical 1,3-butadiene-3-yne derivatives starts from β-halo styrene (B11656) derivatives and phenyl acetylene (B1199291) derivatives. rsc.orgrsc.org For example, the reaction of β-bromo cinnamaldehyde (B126680) with phenyl acetylene in the presence of PdCl₂, PPh₃, and CuI in acetonitrile (B52724) at 50°C can produce the desired dienynal. rsc.org This methodology tolerates various functional groups, including aldehydes. rsc.orgrsc.org

A cascade reaction involving Sonogashira coupling, nucleophilic substitution, and elimination has been developed to synthesize linear dienynes. researchgate.net This highlights the versatility of the Sonogashira reaction in multi-step, one-pot procedures. The synthesis of enediynes fused to heterocyclic cores has also been achieved through a strategy combining electrophilic cyclization and Sonogashira coupling. spbu.ru

| Reactants | Catalyst System | Solvent/Base | Product Type | Yield | Reference |

| β-bromo cinnamaldehyde, phenyl acetylene | PdCl₂, PPh₃, CuI | Acetonitrile | Dienynal | 92% | rsc.org |

| Iodobenzenes, alkynes | PdCl₂(PPh₃)₂, CuI | Et₃N | 1,3-enynes | Moderate to high | researchgate.net |

| o-functionalized iodoarenes, terminal diacetylenes | Pd(PPh₃)₄/CuI or Pd(PPh₃)₂Cl₂/CuI | Et₃N or DIPA/DMF | Functionalized (buta-1,3-diynyl)arenes | Variable | spbu.ru |

Chemoenzymatic Strategies for Enantiomerically Pure Chiral Hexenol and Hexenone (B8787527) Derivatives

Chemoenzymatic synthesis represents a powerful strategy for obtaining enantiomerically pure chiral compounds, leveraging the high selectivity of enzymes for specific transformations. This approach is particularly valuable for the synthesis of chiral hexenol and hexenone derivatives, which are important building blocks in organic synthesis. Enzymes, such as lipases and alcohol dehydrogenases, are frequently employed to resolve racemic mixtures or to perform asymmetric transformations, yielding products with high enantiomeric excess (ee).

A common and effective method is the kinetic resolution of racemic alcohols or their corresponding esters. Lipases are widely used for this purpose due to their stereoselectivity in catalyzing hydrolysis or transesterification reactions. For instance, immobilized Candida antarctica lipase (B570770) B (CAL-B) has been successfully used in the kinetic resolution of various alcohols, providing the corresponding (S)-acetates and leaving the (R)-alcohols with high enantiomeric purity. numberanalytics.comchim.it Similarly, lipase PS from Pseudomonas cepacia has demonstrated excellent enantioselectivity in the resolution of racemic cyclic alcohols, affording both the acetate (B1210297) and the remaining alcohol in optically pure forms (ee > 99%). numberanalytics.com These enzymatic resolutions are advantageous as they often proceed under mild conditions and can provide access to both enantiomers of a chiral compound from a single racemic starting material. numberanalytics.com

Another chemoenzymatic route involves the use of alcohol dehydrogenases (ADHs) for the stereoselective reduction of prochiral ketones or the oxidation of racemic alcohols. acs.org ADHs, often used with a cofactor regeneration system, can produce chiral alcohols with very high enantioselectivity. acs.org For example, ADHs have been immobilized on supports and used in continuous flow reactors to produce valuable chiral alcohols from racemic mixtures with conversions of about 95% and enantiomeric excess values approaching 100%. acs.org Furthermore, microbial whole-cell biotransformations, using fungi such as Aspergillus oryzae, can be employed for the direct biooxidation of substrates to yield enantiomerically enriched hydroxy ketones. rsc.org

The table below summarizes selected chemoenzymatic methods for the preparation of chiral cyclic alcohol and ketone derivatives, which are structural analogues to hexenols and hexenones.

| Enzyme/Biocatalyst | Substrate Type | Reaction Type | Product(s) | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Lipase PS (Pseudomonas cepacia) | Racemic carbethoxycyclohexenol | Kinetic Resolution (Acetylation) | (R)-acetate and remaining (S)-alcohol | up to 99% for acetate, 95% for alcohol | numberanalytics.com |

| Candida antarctica Lipase B (CAL-B, Novozym 435) | Racemic alcohol intermediate | Kinetic Resolution (Acetylation) | (S)-acetate | 91% | numberanalytics.com |

| Pig Liver Esterase (PLE) | Racemic α′-acetoxy α,β-unsaturated cyclohexanone | Hydrolysis | Enantiomerically enriched α′-hydroxy and α′-acetoxy compounds | 96–97% | researchgate.net |

| Alcohol Dehydrogenase (ADH) | Prochiral ketone | Asymmetric Reduction | (R) or (S) alcohol | ~100% | acs.org |

| Aspergillus oryzae (whole cells) | Carboethoxy cyclohexenone scaffold | Biooxidation | α-hydroxy ketone | High | rsc.org |

Synthesis of Hexyne-diol Analogues (e.g., 6-phenylhex-5-yne-2,4-diol)

The synthesis of hexyne-diol analogues, such as 6-phenylhex-5-yne-2,4-diol, involves the construction of a carbon skeleton containing both a carbon-carbon triple bond (alkyne) and two hydroxyl groups. These structures are valuable intermediates in the synthesis of natural products and other biologically active molecules. rsc.org Various synthetic strategies have been developed to access these motifs, often focusing on the stereocontrolled formation of the hydroxyl-bearing chiral centers.

One prominent method involves the addition of acetylides to carbonyl compounds. For the synthesis of chiral diols, asymmetric alkynylation of aldehydes is a key step. For example, the total synthesis of chiral falcarindiol (B120969) analogues utilizes a BINOL-promoted asymmetric addition of a diacetylene to an aldehyde. lucp.net This method, employing a zinc-based catalyst system with Ti(OiPr)4, allows for the creation of two chiral centers with high stereoselectivity in a single synthetic operation. lucp.net A similar approach could be envisioned for 6-phenylhex-5-yne-2,4-diol, where phenylacetylene (B144264) is added to a suitable four-carbon aldehyde precursor.

Another strategy involves the reaction of acetylene with aldehydes or ketones under catalytic conditions. For instance, 3-hexyne-2,5-diol (B43900) can be synthesized by reacting an aqueous solution of acetaldehyde (B116499) with acetylene in an autoclave, catalyzed by an aluminum oxide-supported catalyst. kaust.edu.sa A related method uses potassium hydroxide (B78521) as a catalyst in an organic solvent to react acetylene with paraldehyde. chim.it The synthesis of more substituted analogues, like 2,4-dimethyl-6-phenylhex-5-yne-2,4-diol, has been achieved, demonstrating the feasibility of creating such structures. rsc.org

Furthermore, carbonylative double cyclization processes starting from 4-yne-1,3-diols have been developed, which produce complex heterocyclic structures but highlight methods for manipulating polyfunctional alkyne precursors. rsc.org The synthesis of 2,5-dimethylhexyne-2,5-diol via the condensation of methylbutynol (B8815637) and acetone (B3395972) in the presence of potassium isobutoxide provides another example of building the diol functionality around an alkyne core. acs.org

The following table outlines general synthetic approaches applicable to the formation of hexyne-diol analogues.

| Synthetic Method | Key Reagents/Catalysts | Type of Analogue Synthesized | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Alkyne Addition | R-BINOL, ZnEt2, Ti(OiPr)4 | Chiral falcarindiol analogues | Forms two chiral centers with high stereoselectivity. | lucp.net |

| Catalytic Acetylene Addition | Al2O3-supported catalyst or KOH | 3-Hexyne-2,5-diol | Direct reaction of acetylene with acetaldehyde/paraldehyde. | chim.itkaust.edu.sa |

| Condensation Reaction | Potassium isobutoxide | 2,5-Dimethylhexyne-2,5-diol | Condensation of a smaller alkynol with a ketone. | acs.org |

| Carbonylative Double Cyclization | PdI2, CO, O2 | Dihydrofurofuranones from 4-yne-1,3-diols | Forms multiple rings and bonds in a single operation. | rsc.org |

Advanced Methodologies in Organic Synthesis

Continuous Flow Chemistry Applications for Analogous Compounds

Continuous flow chemistry has emerged as a transformative technology in organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and greater scalability. rsc.orgscielo.br These benefits are particularly relevant for the synthesis of complex molecules like this compound and its analogues, which may involve hazardous reagents, exothermic reactions, or gaseous starting materials.

The synthesis of the alkyne and aldehyde functionalities present in the target compound can be effectively translated to flow processes. For instance, Sonogashira coupling, a key reaction for forming aryl alkynes, can be performed in a flow setup. While this reaction often relies on palladium and copper catalysts, flow chemistry allows for precise control over reaction parameters, which can minimize catalyst deactivation and side reactions. researchgate.net

The formation of aldehydes in continuous flow has been extensively demonstrated. One approach is the palladium-catalyzed formylation of aryl halides or triflates using syngas (a mixture of CO and H₂). researchgate.netnih.gov The use of flow reactors, such as packed-bed or tube-in-tube systems, enables the safe handling of pressurized gases like CO and H₂ and allows for precise stoichiometric control, which is critical for achieving high yields. researchgate.net For example, a continuous-flow protocol for the reductive carbonylation of (hetero)aryl bromides has been developed, affording aldehydes in good to excellent yields within short residence times. researchgate.net Another method is the selective oxidation of primary alcohols. A flow protocol using TEMPO with sodium hypochlorite (B82951) in a biphasic system allows for the clean conversion of alcohols to aldehydes, avoiding over-oxidation to carboxylic acids. researchgate.net

Furthermore, reactions involving highly reactive intermediates, such as those in Grignard chemistry or lithiations, are well-suited for flow synthesis due to the excellent temperature control that mitigates exothermic events. rsc.orgvapourtec.com A continuous-flow hydration-condensation protocol has also been developed for synthesizing α,β-unsaturated ketones from alkynes and aldehydes using a heterogeneous solid acid catalyst in a flow microwave, demonstrating a straightforward route to complex carbonyl compounds. nih.gov

Integration of Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic route design is a critical aspect of modern organic chemistry, aiming to reduce environmental impact and enhance sustainability. The synthesis of compounds like this compound can be made greener by carefully selecting catalysts, solvents, and reaction pathways that align with these principles, such as maximizing atom economy, using renewable feedstocks, and designing for energy efficiency. numberanalytics.comkaust.edu.sa

A key area for green innovation is in catalysis. The Sonogashira coupling, often used to form the phenylalkyne moiety, traditionally uses a palladium catalyst with a copper co-catalyst. The development of copper-free Sonogashira protocols is a significant step forward, as it eliminates the use of a toxic and environmentally harmful metal co-catalyst. rsc.orgrsc.org Furthermore, employing heterogeneous catalysts or developing recyclable catalyst systems can simplify product purification and reduce waste.

Solvent selection is another crucial element. Many traditional organic solvents are volatile, toxic, and derived from petrochemical sources. Green chemistry encourages the use of safer, more environmentally benign solvents such as water, supercritical fluids, or bio-based alternatives. For example, the bio-derived solvent Cyrene™ has been successfully used as an alternative to DMF in Sonogashira cross-coupling reactions, demonstrating comparable or even superior performance. beilstein-journals.org

Electrochemical synthesis is an emerging green methodology that replaces chemical oxidants or reductants with electricity, which can be sourced renewably. rsc.org This approach often proceeds with high atom economy and under mild conditions. For example, an electrochemical method for the diselenylation of terminal alkynes has been reported, which proceeds with 100% atom economy and avoids the need for catalysts or additives. acs.org Such strategies could be adapted for other functionalizations of the alkyne group.

Finally, designing synthetic routes with fewer steps, for example through tandem or cascade reactions, significantly reduces waste, energy consumption, and resource utilization. pnas.org The isomerization of propargyl alcohols into conjugated carbonyl compounds provides an atom-economic alternative to traditional two-step reduction and oxidation sequences. pnas.org By embracing these principles, the synthesis of this compound and its analogues can be designed to be not only efficient but also environmentally responsible.

Reactivity and Mechanistic Investigations of 6 Phenylhex 5 Ynal Transformations

Reactions at the Aldehyde Functionality of 6-Phenylhex-5-ynal

The aldehyde group in this compound is a key site for nucleophilic attack and radical reactions, enabling the formation of new carbon-carbon bonds and the introduction of chirality.

Ketyl Radical Generation and Subsequent Intermolecular Coupling Reactions (e.g., Cr-Catalyzed Stereoselective Allyl Alcohol Formation)

The aldehyde functionality of this compound can be converted into a ketyl radical, a highly reactive intermediate that can participate in intermolecular coupling reactions. One notable example is the chromium-catalyzed stereoselective formation of allyl alcohols. rsc.org This process offers a mild method for generating transient ketyl radicals from aliphatic aldehydes for coupling reactions. rsc.org

The mechanism is thought to involve a bipyridine-ligated Cr(II) complex that acts as a catalyst to generate the ketyl radical. rsc.org This radical then couples with an alkyne to form a vinyl radical. Subsequent steps involving the chromium catalyst and transmetalation with a zirconium species lead to the formation of an oxazirconacycle, which ultimately yields the E-exocyclic allyl alcohol with high stereoselectivity. rsc.org This chromium-mediated coupling is a powerful tool for constructing complex molecules, as demonstrated in the synthesis of building blocks for natural products like halichondrins. google.com

Table 1: Chromium-Catalyzed Allyl Alcohol Formation

| Reactant 1 (Aldehyde) | Reactant 2 (Alkyne) | Catalyst System | Product | Stereoselectivity | Reference |

| This compound | Various Alkynes | CrCl2/Ligand | E-Exocyclic Allyl Alcohols | High | rsc.org |

This table illustrates the general scheme of the chromium-catalyzed reaction, highlighting the stereoselective formation of the product.

Catalytic Nucleophilic Allylation of Aldehydes (General Mechanistic Considerations)

Nucleophilic allylation of aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis, allowing for the creation of homoallylic alcohols which are versatile synthetic intermediates. nih.gov Catalytic versions of this reaction are highly desirable as they reduce metal waste and improve atom economy compared to methods requiring preformed allylmetal reagents. nih.gov

Several transition metals, including ruthenium and rhodium, have been shown to catalyze the nucleophilic allylation of aldehydes. nih.govku.edu A general mechanism for ruthenium-catalyzed allylation involves the oxidative addition of an allyl acetate (B1210297) to a Ru(0) center, forming a π-allyl complex. The aldehyde then inserts into this complex, and subsequent β-hydride elimination and reductive elimination regenerate the catalyst and release the homoallylic alcohol product. nih.gov The use of unsymmetrical allylic pronucleophiles can lead to high selectivity for either branched or linear products depending on the reaction conditions. nih.gov

Transformations Involving the Alkyne Moiety of this compound

The internal alkyne of this compound provides a platform for a range of addition and cyclization reactions, enabling the synthesis of highly functionalized and stereochemically complex products.

Regio- and Stereoselective Alkyne Difunctionalization (e.g., Hydrohalogenation, Carbometallation)

The difunctionalization of alkynes is a powerful strategy for the stereocontrolled synthesis of multisubstituted alkenes, which are important structural motifs in many biologically active compounds. ntu.edu.sg

Hydrohalogenation: The hydrohalogenation of internal alkynes can be achieved with high stereoselectivity. For instance, a copper(I)-catalyzed transfer hydrogenation intermediate, a vinylcopper complex, can be trapped by electrophilic halogen sources to produce vinyl chlorides, bromides, and iodides. acs.org Another approach involves a regio- and stereospecific hydrohalogenation reaction of 2-propynoic acid and its derivatives. acs.org

Carbometallation: Carbometallation involves the addition of an organometallic reagent across the alkyne. This can be achieved with high regio- and stereoselectivity using various transition metal catalysts. ntu.edu.sgbeilstein-journals.org For example, carbomagnesiation, often catalyzed by copper or zirconium, can proceed in a trans-selective manner. ntu.edu.sg The resulting organometallic intermediates can be trapped with electrophiles to generate tetrasubstituted alkenes. ntu.edu.sgbeilstein-journals.org The intramolecular carbolithiation of certain alkenyl carbamates, mediated by (−)-sparteine, can lead to the formation of substituted cyclopentanes with high diastereoselectivity. beilstein-journals.orgresearchgate.netd-nb.info

Gold-Catalyzed Reactions (e.g., with Vinyldiazo Compounds for Skipped Enyne Synthesis)

Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating the alkyne moiety of this compound towards nucleophilic attack. unimi.itarkat-usa.org This has been exploited in various transformations, including the synthesis of skipped enynes.

In a notable example, the gold-catalyzed reaction of vinyldiazo compounds with alkynylsilanes provides a route to skipped enynes. acs.orgnih.govacs.org The proposed mechanism involves the formation of a gold carbene intermediate from the vinyldiazo compound. This electrophilic species then reacts with the alkynylsilane. acs.org For instance, the reaction of ethyl 2-diazo-3-butenoate with 1-phenyl-2-trimethylsilylacetylene, catalyzed by [JohnPhosAu(MeCN)][SbF6], yields ethyl (E)-6-phenylhex-2-en-5-ynoate. acs.orgnih.gov This C(sp)–C(sp3) coupling reaction generally proceeds with complete regio- and stereoselectivity. acs.org

Table 2: Gold-Catalyzed Skipped Enyne Synthesis

| Vinyldiazo Compound | Alkynylsilane | Gold Catalyst | Product (Skipped Enyne) | Yield | Reference |

| Ethyl 2-diazo-3-butenoate | 1-Phenyl-2-trimethylsilylacetylene | [JohnPhosAu(MeCN)][SbF6] | Ethyl (E)-6-phenylhex-2-en-5-ynoate | 52% | acs.orgnih.gov |

This table provides a specific example of a gold-catalyzed reaction for the synthesis of a skipped enyne, detailing the reactants, catalyst, product, and yield.

Ruthenium-Catalyzed Co-Oligomerization with Alkenes and Alkynes

Ruthenium catalysts are effective in promoting the co-oligomerization of alkynes with alkenes, leading to the formation of new carbon-carbon bonds and the construction of complex molecular architectures. acs.orgresearchgate.net These reactions can be highly regio- and stereoselective. acs.org For example, ruthenium catalysts can facilitate the coupling of N-vinylamides with alkynes to produce dienamides. acs.org

Mechanistic studies suggest that these transformations can proceed through various pathways, including those involving ruthenacyclopentene intermediates. researchgate.net The regioselectivity of alkyne insertion is a key factor in determining the final product structure. researchgate.net Hydroxy-directed ruthenium-catalyzed alkene/alkyne couplings have also been developed, where a hydroxyl group in the substrate directs the reaction, leading to high stereoselectivity. researchgate.net

Intramolecular Cyclization Pathways (e.g., Iodine-Induced Cyclization of Related Dienynes)

Intramolecular cyclization reactions provide an efficient means to construct cyclic structures from acyclic precursors. Electrophilic cyclization of alkynes, in particular, is a powerful method for synthesizing a wide range of carbocyclic and heterocyclic compounds. nih.gov This process typically involves the activation of the alkyne's carbon-carbon triple bond by an electrophile, followed by an intramolecular nucleophilic attack. chim.it

Iodine has been widely used as an effective and non-toxic electrophile to promote such cyclizations. rsc.org In the case of dienynes, iodine can induce a cascade cyclization. nih.gov The mechanism generally starts with the coordination of the electrophilic iodine to the alkyne, which activates it towards nucleophilic attack from the tethered alkene. rsc.orgrsc.org This leads to the formation of a carbocationic intermediate that can then undergo further reactions to yield the final cyclized product. rsc.org

For example, the iodine-induced cyclization of enediynes can lead to the formation of iodinated benzo[a]carbazoles. nih.gov The reaction proceeds through a haloindole intermediate, followed by an iodonium (B1229267) ion-catalyzed atom-transfer cyclization. nih.gov The regioselectivity of these cyclizations, such as endo versus exo ring closure, can be influenced by factors like the chain length separating the reacting groups, substitution patterns, and the specific electrophile used. researchgate.net

While direct studies on this compound are not prevalent in the search results, analogies can be drawn from related systems. For instance, the cyclization of functionally substituted diarylalkynes has been studied to determine the relative reactivity of different nucleophilic groups. nih.gov These studies show that the nucleophilicity of the attacking group, the polarization of the alkyne bond, and the stability of the intermediate are crucial in determining the reaction's outcome. nih.gov

Table 2: Iodine-Induced Cyclization Examples

| Substrate Type | Electrophile | Key Intermediate | Product Type | Reference |

| Dienynes | I2 | Haloindole | Iodinated Benzo[a]carbazole | nih.gov |

| Enediynes | I2 | Iodonium ion complex | Fused Polycyclic Aromatics | acs.org |

| 1,8-bis(2-phenylethynyl)naphthalene | I2 vapor | - | Indeno[2,1-α]phenalene | nih.gov |

| N-(alkynoyl)-6-methoxy-tetrahydroquinolines | I2 | Cationic intermediate | Pyrrolo-quinolones | rsc.org |

Multi-Component and Tandem Reaction Sequences

Tandem Redox Transformations Involving Alkynals

Tandem reactions, where multiple bond-forming events occur in a single operation, are a powerful strategy in organic synthesis for building molecular complexity efficiently. iastate.edu Tandem redox transformations involving alkynals, such as this compound, can lead to the formation of highly functionalized molecules.

One example of such a transformation is the rhodium-catalyzed tandem redox reaction of a 4-alkynal with an alcohol to produce a cis-alkenoate. umich.edu This process involves the formation of a rhodium metallacycle intermediate that is then trapped by the alcohol nucleophile. umich.edu Another related process is the tandem Diels-Alder/ene reaction of unsaturated aldehydes, which can create multiple stereogenic centers in one step. iastate.edunih.gov

While specific examples for this compound are limited in the provided search results, the reactivity of α,β-unsaturated aldehydes in tandem reactions has been explored. For instance, phosphine-ligated dirhodium(II) acetate can catalyze the tandem arylation and isomerization of α,β-unsaturated aldehydes with arylboronic acids to synthesize aryl alkyl ketones. rsc.org Organocatalytic tandem reactions of α,β-unsaturated aldehydes have also been developed for the enantioselective synthesis of various heterocyclic compounds like chromenes. beilstein-journals.org These reactions often proceed through an initial Michael addition followed by an intramolecular aldol (B89426) reaction. beilstein-journals.org

Table 3: Examples of Tandem Reactions with Unsaturated Aldehydes

| Reactants | Catalyst/Promoter | Reaction Type | Product | Reference |

| Unsaturated Aldehyde + Triene | BF3·OEt2 | Diels-Alder/Ene | Bicyclic Alcohol | iastate.edunih.gov |

| α,β-Unsaturated Aldehyde + Arylboronic Acid | Dirhodium(II) acetate/P(t-Bu)3 | Arylation/Isomerization | Aryl Alkyl Ketone | rsc.org |

| Salicylaldehyde + α,β-Unsaturated Aldehyde | Diphenylprolinol ether | Oxa-Michael/Aldol | Chiral Chromene | beilstein-journals.org |

| 4-Alkynal + Alcohol | Rhodium catalyst | Redox Reaction | cis-Alkenoate | umich.edu |

Photochemical Reactivity of Phenyl-Alkyne Systems

Intramolecular Photocycloaddition Studies (Drawing Analogies from Phenyl-Alkenyl Systems and Exciplex Formation)

The photochemical reactivity of molecules containing both a phenyl group and an alkyne offers pathways to unique molecular structures through intramolecular cycloadditions. These reactions are often initiated by the formation of an excited state, which can be an intramolecular exciplex. An exciplex is an excited-state complex formed between an electron donor and an electron acceptor. rsc.org

In systems containing a phenyl group (which can act as a chromophore) and an alkyne, photoexcitation can lead to the formation of an intramolecular exciplex, especially in polar solvents. mdpi.com This exciplex can then undergo various reactions, including cycloaddition. While direct studies on the intramolecular photocycloaddition of this compound are not detailed in the provided search results, analogies can be drawn from related phenyl-alkenyl and phenyl-alkyne systems.

For instance, the photocyclization of dienynes can be induced by irradiation, leading to aromatization and the formation of naphthalene (B1677914) derivatives. rsc.org The conformation of the molecule can be crucial for the photoreaction to occur. rsc.org In another example, photo-induced electron transfer can promote reactions, where an exciplex acts as a photoredox catalyst. mdpi.com

The formation of exciplexes has been studied in various donor-acceptor systems. rsc.orgfrontiersin.org For example, a molecule containing pyrene (B120774) (acceptor) and N,N-dimethylaniline (donor) linked by an alkyl chain readily forms an intramolecular exciplex upon photoexcitation. rsc.org The formation of these exciplexes can be detected by their characteristic broad and red-shifted fluorescence emission. rsc.orgmdpi.com The reactivity of the exciplex can lead to the formation of radical ion pairs, which can then initiate further chemical transformations. nih.govresearchgate.net

Drawing an analogy to this compound, the phenyl group could act as the light-absorbing unit (chromophore), and upon excitation, could interact with the alkyne to form an intramolecular exciplex. This excited species could then potentially undergo cycloaddition reactions, similar to those observed in other phenyl-alkenyl systems, such as the intramolecular carbolithiation of (Z)- or (E)-6-phenyl-hex-5-enylcarbamates which proceeds via cyclization onto the phenyl-substituted double bond. researchgate.netnih.gov

Table 5: Characteristics of Exciplex Formation in Phenyl-Containing Systems

| System | Key Feature | Observation | Implication for Reactivity | Reference |

| Donor-Acceptor Arenes | Intramolecular exciplex formation | Broad, red-shifted fluorescence in polar solvents | Can act as a photoredox catalyst | mdpi.com |

| Pyrene-DMA linked molecule | Efficient intramolecular exciplex formation | Quenching of pyrene fluorescence and appearance of exciplex emission | Leads to photodegradation pathways | rsc.org |

| N,N-dimethylaniline + Organic Luminophores | Exciplex formation via radical ion pair recombination | Characteristic exciplex emission bands | Efficient exciplex formation even for molecules with short fluorescence lifetimes | nih.gov |

| Dienynes | Photoinduced cyclization | Formation of naphthalenes | Conformational control of photoreactivity | rsc.org |

Exploration of Radical Intermediates and Pathways

The transformation of this compound and its derivatives often involves complex reaction mechanisms, with radical intermediates playing a crucial role in select catalyzed processes. Understanding these pathways is essential for predicting reaction outcomes and designing novel synthetic strategies.

Silver-Promoted Reactions: Silver-catalyzed reactions have been shown to proceed via radical mechanisms, particularly in the oxidative ring-opening and alkynylation of related substrates like cyclopropanols. thieme-connect.comthieme-connect.com In a process developed for the synthesis of 4-yn-1-ones, a combination of silver(I) nitrate (B79036) (AgNO₃) and potassium persulfate (K₂S₂O₈) is used. thieme-connect.com The proposed mechanism suggests that both AgNO₃ and K₂S₂O₈ can act as catalysts and oxidants. thieme-connect.comthieme-connect.com The reaction is initiated by the formation of a radical intermediate through the oxidative ring-opening of a cyclopropanol. thieme-connect.com This radical species then adds to an alkyne, such as a derivative of phenylacetylene (B144264), to form a vinyl radical intermediate. Subsequent single-electron transfer and β-elimination yield the final alkynylated product. thieme-connect.com Control experiments support the involvement of a radical pathway in these silver-promoted transformations. thieme-connect.com Silver salts may serve dual roles: catalyzing the formation of the initial radical and acting as a Lewis acid to stabilize radical intermediates in the reaction sequence. thieme-connect.com

Nickel-Mediated Processes: Nickel catalysis is a powerful tool in modern organic synthesis, and many nickel-catalyzed cross-coupling reactions are understood to involve radical intermediates. nih.gov The mechanism for the reaction of Ni(0) complexes with alkyl halides, which are structurally related to derivatives of this compound, has been studied in detail. researchgate.netacs.org The process does not typically follow a simple oxidative addition pathway but rather involves radical species. researchgate.net

Key mechanistic steps supported by experimental and computational studies include:

Radical Generation: The active nickel catalyst, often a Ni(0) species like [Ni(dppf)₂], can react with an alkyl halide through halide abstraction or an outer-sphere electron transfer (SET) to generate a Ni(I) species and an alkyl radical. researchgate.netacs.org

Radical Capture: The newly formed alkyl radical is rapidly trapped by the nickel complex. acs.org For instance, in reactions involving 6-bromohex-1-ene, the intermediate primary radical can undergo a rapid 5-exo-trig cyclization (with a rate constant k ≈ 1.8 × 10⁵ s⁻¹ at 20 °C) to form a cyclopentylmethyl radical before being captured by the Ni(I) species. researchgate.netacs.orgresearchgate.net This provides strong evidence for the existence of radical intermediates. researchgate.netacs.org

Product Formation: The resulting Ni(II) intermediate can then proceed through subsequent steps like transmetalation and reductive elimination to yield the final cross-coupled product. researchgate.net

The observation of cyclized products from substrates like 6-bromohex-1-ene confirms that radical intermediates have a finite lifetime, allowing for intramolecular reactions to occur before capture by the metal center. acs.orgresearchgate.net

Table 1: Evidence for Radical Intermediates in Nickel-Mediated Reactions

| Substrate | Catalyst System | Key Observation | Inferred Mechanistic Step | Reference |

|---|---|---|---|---|

| 6-bromohex-1-ene | [Ni(COD)(dppf)] | Formation of (phenylmethyl)cyclopentane as the major product. | Cyclization of an intermediate primary radical followed by capture by Ni(I). | researchgate.net, acs.org, researchgate.net |

| Alkyl Halides | dppf-Ni⁰ Complexes | Reaction proceeds via [Ni(dppf)₂], which performs halide abstraction. | Formation of a Ni(I) species and an alkyl radical, which then recombine. | acs.org |

| Alkyl Iodides | Ni(PPh₃)₄ | Alkyl radicals diffuse from the solvent cage and abstract hydrogen. | Formation of alkanes and Ni(I) species alongside β-hydride elimination products. | researchgate.net |

Precision Control of Stereochemistry and Selectivity in Reactions

Achieving high levels of selectivity is a central goal in the synthesis of complex molecules from precursors like this compound. Methodologies have been developed to control the chemo-, regio-, and stereochemical outcomes of its transformations.

The bifunctional nature of this compound, containing both an aldehyde and a phenyl-substituted alkyne, presents challenges and opportunities for selective synthesis. Research has focused on controlling reactions at either functional group with high precision.

A notable example is the Pd(0)-catalyzed coupling reaction of organozinc reagents (derived from 1-phenylalk-1-ynes) with electron-deficient alkenyl halides. acs.org This methodology allows for the highly selective synthesis of either 6-phenylhex-5-yn-2-enoates or 6-phenylhex-5-yn-3-enoates, demonstrating exceptional regiocontrol. acs.orgacs.org The choice of reagents and reaction conditions dictates which regioisomer is formed. acs.org

Furthermore, gold-catalyzed reactions of stabilized vinyldiazo compounds with alkenylsilanes have been shown to produce skipped dienes with complete regio- and stereoselectivity. acs.org For example, the reaction of ethyl 2-diazobut-3-enoate with (Z)-trimethyl(styryl)silane yields ethyl (2E,5Z)-6-phenylhexa-2,5-dienoate, a derivative of the target scaffold, with perfect transfer of stereochemistry. acs.org This highlights the potential for stereospecific construction of complex olefinic systems from alkyne precursors.

Table 2: Regioselective Synthesis of this compound Derivatives

| Reactants | Catalyst/Reagents | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Organozinc from 1-phenylalk-1-yne + Alkenyl Halide | Pd(0) | 6-Phenylhex-5-yn-2(or 3)-enoates/enitrile | High Regioselectivity | acs.org, acs.org |

| Ethyl 2-diazobut-3-enoate + (Z)-trimethyl(styryl)silane | JohnPhosAuCl / NaBArF₄ | Ethyl (2E,5Z)-6-phenylhexa-2,5-dienoate | Complete Regio- and Stereoselectivity | acs.org |

Controlling the absolute and relative stereochemistry at newly formed chiral centers is paramount for synthesizing enantiomerically pure compounds.

Carbolithiation: Asymmetric intramolecular carbolithiation has emerged as a powerful method for constructing chiral cyclic systems. nih.gov Achiral 6-phenylhex-5-enyl carbamates, which are derivatives of the this compound scaffold, can be cyclized using sec-butyllithium (B1581126) in the presence of the chiral ligand (–)-sparteine. nih.govresearchgate.net This reaction proceeds via an enantioselective deprotonation, followed by a 5-exo-trig cycloisomerization to give a stabilized benzyllithium (B8763671) intermediate. nih.gov This intermediate can be trapped by various electrophiles to create up to three contiguous stereogenic centers with excellent stereocontrol, yielding highly enriched trans-substituted cyclopentanes. nih.govresearchgate.net Both (E)- and (Z)-alkene precursors lead to the same diastereomer, supporting a mechanism involving epimerization to a more stable benzyllithium species before electrophilic trapping. nih.govresearchgate.net

Table 3: Enantioselective Cyclocarbolithiation of 6-Phenylhex-5-enyl Carbamates

| Substrate | Reagents | Product | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| (E/Z)-6-phenylhex-5-enyl carbamate | s-BuLi, (–)-sparteine, Et₂O, -78 °C | trans-1,2-disubstituted cyclopentane (B165970) | >99:1 | >98:2 | researchgate.net, researchgate.net, nih.gov |

| 4-functionalized 6-phenylhex-5-enyl carbamate | s-BuLi, (–)-sparteine | Enantiomerically pure cyclopentane with 3 stereocenters | High | High | researchgate.net, nih.gov |

Enzymatic Reductions: Chemoenzymatic methods offer a green and highly selective route to chiral molecules. The reduction of a keto group within a molecule structurally related to this compound can be achieved with high enantioselectivity using ketoreductases (Kreds). nih.gov In one study, the reduction of methyl 3-oxohex-5-enoate using a panel of Kreds in a phosphate (B84403) buffer with NADPH as a cofactor yielded the corresponding (S)-hydroxy ester with excellent conversion (>99%) and enantiomeric excess (>99% ee) for the best-performing enzymes. nih.gov Similarly, lipases, such as lipase (B570770) PS from Burkholderia cepacia, have been effectively used for the kinetic resolution of related racemic 1,3-diols via enantioselective acetylation. acs.org

Table 4: Stereoselective Enzymatic Reduction of a Related Keto Ester

| Enzyme (Ketoreductase) | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |

|---|---|---|---|---|---|

| Kred-119 | Methyl 3-oxohex-5-enoate | >99 | >99 | S | nih.gov |

| Kred A1C | Methyl 3-oxohex-5-enoate | >99 | >99 | S | nih.gov |

| Kred A1D | Methyl 3-oxohex-5-enoate | >99 | >99 | S | nih.gov |

| Kred 101 | Methyl 3-oxohex-5-enoate | >99 | 94 | S | nih.gov |

Catalytic Allylation: Asymmetric catalytic allylation of the aldehyde group in this compound or its derivatives is a key transformation for introducing a chiral homoallylic alcohol moiety. This structural motif is present in various natural products, such as rugulactone. mdpi.com Methodologies like the Keck/Maruoka asymmetric allylation are employed for this purpose. mdpi.com In a synthesis of rugulactone, an aldehyde was subjected to allylation using allyl(tributyl)tin in the presence of a chiral catalyst, successfully installing the required stereocenter. mdpi.com Additionally, palladium-catalyzed allylation processes, which generate a π-allylpalladium(II) intermediate that can be transmetalated with indium, have been used to allylate α,β-unsaturated aldehydes. bg.ac.rs These methods provide pathways to diastereomerically and enantiomerically enriched products. mdpi.combg.ac.rs

Compound Reference Table

Strategic Applications of 6 Phenylhex 5 Ynal As a Synthetic Intermediate and Building Block

Role in the Construction of Complex Organic Molecules

The strategic placement of the aldehyde and alkyne functionalities within the six-carbon chain of 6-phenylhex-5-ynal enables its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Chemists have leveraged this reactivity to assemble intricate molecular frameworks that are otherwise challenging to access.

A significant application of alkynyl aldehydes like this compound is in the synthesis of cyclic allylic alcohols where the double bond is exocyclic to the newly formed ring. Nickel-catalyzed intramolecular cyclizations provide a powerful method for this transformation. In these reactions, the aldehyde and the alkyne group of a single molecule of this compound couple, forming a five- or six-membered ring with a stereochemically defined exocyclic alkene. lboro.ac.uk The geometry of the resulting alkene (E or Z) can often be controlled by the specific choice of reagents and reaction conditions. lboro.ac.uk

For instance, nickel-catalyzed reductive intramolecular cyclization can convert a terminal alkyne-aldehyde into a Z-trisubstituted allylic alcohol. lboro.ac.uk This approach is highly valuable for creating cyclic structures with defined stereocenters, a common feature in many biologically active molecules. Furthermore, related three-component strategies, such as the nickel-catalyzed arylative coupling of aldehydes, alkynes, and arylboronic acids, offer a direct and flexible route to highly substituted, stereodefined allylic alcohols under mild conditions. thieme-connect.com

Table 1: Methods for Stereodefined Allyl Alcohol Synthesis from Alkyne Precursors

| Method | Catalyst/Reagents | Product Type | Stereoselectivity | Citation(s) |

|---|---|---|---|---|

| Intramolecular Cyclization | Ni(COD)₂ | Cyclic Allylic Alcohols with Exocyclic Alkenes | High (Z or E, condition dependent) | lboro.ac.uk |

| Three-Component Coupling | Nickel / Arylboronic Acid | Tetrasubstituted Allylic Alcohols | Z-selective | thieme-connect.com |

| Reductive Cross-Coupling | Copper Hydride / α-chloro boronic ester | E-Allylic Alcohols | E/Z > 200:1 | rsc.org |

The structure of this compound is ideal for elaboration into complex polyunsaturated systems. These motifs, particularly conjugated and skipped enynes, are prevalent in natural products and are valuable intermediates in organic synthesis. nih.gov

One key application is the synthesis of skipped enynes , which have a methylene (B1212753) group separating the alkyne and alkene moieties (a 1,4-enyne system). A derivative of this compound, ethyl (E)-6-phenylhex-2-en-5-ynoate, can be synthesized in moderate yield with complete regio- and stereoselectivity using a gold-catalyzed reaction between a vinyldiazo compound and 1-phenyl-2-trimethylsilylacetylene. nih.gov This C(sp)–C(sp³) coupling strategy has been shown to tolerate a variety of aryl-substituted alkynes. nih.gov

Furthermore, the this compound framework can be incorporated into more extended conjugated systems like butadiene-yne derivatives . For example, (E)-4-Oxo-6-phenylhex-2-en-5-ynal, a related enynal, has been prepared via the organocatalytic oxidation of a corresponding alcohol precursor. thieme-connect.de Palladium-catalyzed cross-coupling reactions are also employed to construct highly functionalized dienynes, such as (E)-4-((E)-benzylidene)-3,6-diphenylhex-2-en-5-ynal derivatives, from β-halo styrenes and phenyl acetylene (B1199291). catalyst-enabling-synthetic-chemistry.com

The dual reactivity of this compound makes it a precursor for various cyclic and heterocyclic systems.

Pyrones: The synthesis of 4-pyrones can be achieved from precursors derived from this compound. A common strategy involves the transformation of the alkynyl aldehyde into a 1,3-dicarbonyl compound, specifically an (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-dione. core.ac.uksigmaaldrich.com These enediones undergo a one-pot oxidative cyclization through a bromination/dehydrobromination sequence to yield the corresponding 2-aryl-6-(trifluoromethyl)-4-pyrones. core.ac.uksigmaaldrich.com The hydration of the alkyne in this compound to a ketone would produce 6-phenylhexane-1,5-dione, a 1,5-dicarbonyl which can also be a precursor to pyran-type heterocycles.

Oxaphospholes: this compound can serve as a starting point for the synthesis of phosphorylated heterocycles like 2,5-dihydro-1,2-oxaphospholes. The synthetic route involves converting the starting material into a 6-phenylhex-5-yne-2,4-diol derivative. This diol is then reacted with a chloride of a phosphorus acid, leading to a propargyl phosphite (B83602) or phosphinite intermediate. This intermediate undergoes a rsc.orgpku.edu.cn-sigmatropic rearrangement to form a phosphorylated 3-(β-hydroxy)allene. Finally, these allenic phosphonates undergo an electrophile-induced 5-endo-trig cyclization, yielding the desired 2-oxo-2,5-dihydro-1,2-oxaphosphole ring system. ethz.ch

While the dienophilic nature of alkynes is known, there is no specific evidence in the searched literature for the direct participation of this compound in a Diels-Alder reaction to form a norbornadiene scaffold. Such transformations typically require highly activated or strained dienophiles.

The alkyne moiety of this compound is a key feature for its conversion into allenes, which are molecules containing two cumulative double bonds. The stereoselective synthesis of allenes is a significant challenge in organic chemistry, and derivatives of this compound provide an effective entry point.

A well-established multi-step procedure begins with the conversion of the parent compound to a 6-phenylhex-5-yne-2,4-diol derivative. ethz.ch This transformation involves protecting the aldehyde, adding an acetylide to a carbonyl, and subsequent manipulations. The resulting propargylic alcohol can be converted to a propargyl vinyl ether, which then undergoes a pku.edu.cnpku.edu.cn-sigmatropic rearrangement (propargyl Claisen rearrangement) to furnish a functionalized allene.

A more direct, though still multi-step, pathway involves the interaction of the 6-phenylhex-5-yne-2,4-diol derivative with a phosphorus chloride. The resulting propargyl phosphite intermediate undergoes a spontaneous rsc.orgpku.edu.cn-sigmatropic rearrangement to generate a phosphorylated 3-(β-hydroxy)allene stereoselectively. ethz.ch This method provides access to highly functionalized allenes with control over the newly formed stereocenters.

Formation of Diverse Cyclic and Heterocyclic Architectures (e.g., Norbornadienes, Pyrones, Oxaphospholes)

Derivatization Strategies for Functional Group Interconversion and Target-Oriented Synthesis

The aldehyde group in this compound is a prime site for chemical modification, allowing for functional group interconversion and the introduction of new reactive handles for target-oriented synthesis.

The aldehyde can be readily converted into a variety of other functional groups. A prominent example is its transformation into an oxime . The reaction of this compound with hydroxylamine (B1172632) or its salts yields this compound oxime. This oxime is not merely a protected aldehyde but a versatile intermediate itself.

For example, the this compound oxime can react with ethyl 2-diazo-2-phenylacetate in the presence of a rhodium catalyst to produce oxime ethers. Furthermore, γ-alkynyl oximes, such as the derivative from 1-phenylhex-5-yn-2-one, can undergo intramolecular cyclization promoted by samarium(II) iodide (SmI₂) to generate substituted pyrroles. This strategy highlights how the initial derivatization of the aldehyde to an oxime enables subsequent cyclization reactions by engaging the distal alkyne, leading to important nitrogen-containing heterocycles. General procedures for the formation of O-methyl oxime ethers from aldehydes are also well-established and applicable.

Chemical Modifications of the Unsaturated Moieties (e.g., Hydrogenation, Oxidation)

Hydrogenation

Hydrogenation of this compound can be controlled to achieve varying degrees of saturation, from partial reduction of the alkyne to a complete saturation of both the alkyne and the aromatic ring. The outcome is highly dependent on the choice of catalyst and reaction conditions.

Complete Hydrogenation

The complete reduction of both the alkyne and the phenyl group to yield 6-cyclohexylhexanal can be achieved under forcing conditions. This typically involves using a highly active catalyst like rhodium-on-carbon or ruthenium-on-carbon at elevated hydrogen pressures and temperatures. However, more commonly, standard catalytic hydrogenation conditions will selectively reduce the alkyne over the arene. Using catalysts such as platinum (Pt) or palladium (Pd) on a carbon support (Pd/C), this compound is fully hydrogenated to 6-phenylhexanal. msu.edulibretexts.org In this reaction, two equivalents of hydrogen gas (H₂) are added across the triple bond, forming the alkane. libretexts.org The alkene is an intermediate in this process but is typically not isolated as it is rapidly hydrogenated further. msu.edu

Selective Semihydrogenation

More synthetically useful are the methods for semihydrogenation, which reduce the alkyne to an alkene, preserving a double bond that can be used in subsequent reactions. The stereochemical outcome of this reduction—either the cis (Z) or trans (E) alkene—can be precisely controlled.

cis-(Z)-Alkene Synthesis: The syn-addition of hydrogen to the alkyne, yielding (Z)-6-phenylhex-5-enal, is accomplished using a "poisoned" or deactivated palladium catalyst, most notably Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline). msu.edulibretexts.orgwikipedia.org The deactivation of the catalyst prevents the over-reduction of the initially formed alkene to an alkane. msu.edulibretexts.org The hydrogen atoms are delivered to the same face of the alkyne as it is adsorbed on the catalyst's surface, resulting in the cis stereochemistry. scribd.com

trans-(E)-Alkene Synthesis: The complementary anti-addition of hydrogen to produce the trans isomer, (E)-6-phenylhex-5-enal, is achieved through a dissolving metal reduction. libretexts.org This reaction typically uses sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. libretexts.org The mechanism involves a radical anion intermediate and results in the formation of the more thermodynamically stable trans-alkene.

The table below summarizes the outcomes of various hydrogenation strategies for this compound.

Table 1: Hydrogenation Reactions of this compound

| Starting Material | Reagents and Conditions | Major Product | Product Structure |

|---|---|---|---|

| This compound | H₂, Pd/C, PtO₂ or Raney Ni | 6-Phenylhexanal |  |

| This compound | H₂, Lindlar's Catalyst | (Z)-6-Phenylhex-5-enal |  |

Oxidation

The oxidation of this compound primarily targets the electron-rich carbon-carbon triple bond. Depending on the strength of the oxidizing agent, the reaction can lead to either cleavage of the triple bond or the formation of other oxygenated functional groups.

Oxidative Cleavage

Strong oxidizing agents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the C≡C bond entirely. orgoreview.comopenochem.orglibretexts.org For terminal alkynes, this reaction typically yields a carboxylic acid and carbon dioxide. openochem.orgjove.com However, in the case of phenylacetylene (B144264) and its derivatives, the phenyl-substituted carbon of the alkyne is oxidized to a carboxylic acid, resulting in the formation of benzoic acid. echemi.com The remainder of the molecule is also converted to a carboxylic acid. Therefore, the oxidative cleavage of this compound is expected to produce benzoic acid and 5-oxopentanoic acid. orgoreview.comechemi.com The reaction with KMnO₄ is often performed under warm, basic conditions, followed by an acidic workup to protonate the resulting carboxylate salts. jove.com Ozonolysis requires a reductive or oxidative workup step after the initial reaction with ozone to yield the final carboxylic acid products. orgoreview.comjove.com

Enzymatic Oxidation

In biological systems or biomimetic setups, cytochrome P450 enzymes are known to oxidize phenylacetylene derivatives. nih.gov This enzymatic process typically results in the formation of the corresponding arylacetic acid. nih.gov For this compound, this would involve oxidation of the triple bond to generate a ketene (B1206846) intermediate, which is then hydrolyzed to yield 5-formyl-2-phenylpentanoic acid. nih.gov

The table below outlines potential oxidation reactions for this compound based on established reactivity for similar compounds.

Table 2: Oxidation Reactions of this compound

| Starting Material | Reagents and Conditions | Major Products | Product Structures |

|---|---|---|---|

| This compound | 1. KMnO₄, OH⁻, Δ2. H₃O⁺ | 5-Oxopentanoic Acid and Benzoic Acid |   |

| This compound | 1. O₃2. H₂O | 5-Oxopentanoic Acid and Benzoic Acid |   |

Advanced Spectroscopic and Analytical Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the 6-phenylhex-5-ynal structure.

¹H NMR Spectroscopy The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to its distinct proton environments. The aldehyde proton (CHO) is expected to appear as a triplet in the downfield region, typically around δ 9.8 ppm, due to coupling with the adjacent methylene (B1212753) (CH₂) group. The protons of the phenyl group are anticipated to produce signals in the aromatic region (δ 7.2-7.5 ppm). The three methylene groups in the aliphatic chain would present as multiplets in the upfield region (δ 1.8-2.8 ppm), with their specific chemical shifts and coupling patterns revealing their connectivity.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides complementary information, confirming the carbon backbone of the molecule. The most downfield signal would correspond to the carbonyl carbon of the aldehyde group (around δ 202 ppm). The two sp-hybridized carbons of the alkyne moiety would be observed in the range of δ 80-90 ppm. The carbons of the phenyl ring would appear between δ 128-132 ppm, while the aliphatic CH₂ carbons would resonate in the upfield region (δ 20-45 ppm).

While specific experimental data for this compound is not extensively documented in the reviewed literature, data from structurally similar compounds, such as 6-oxo-6-phenylhex-4-ynal and 3-methyl-6-phenylhex-4-ynal, support these predicted chemical shift ranges. wiley-vch.dearkat-usa.org

Predicted NMR Data for this compound

| ¹H NMR | Predicted Shift (δ ppm) | Multiplicity | Assignment |

| H-1 | ~9.8 | Triplet (t) | -CHO |

| H-2 | ~2.6 | Multiplet (m) | -CH₂-CHO |

| H-3 | ~1.9 | Multiplet (m) | -CH₂-CH₂-CHO |

| H-4 | ~2.5 | Multiplet (m) | -C≡C-CH₂- |

| Phenyl-H | ~7.3-7.5 | Multiplet (m) | Ar-H |

| ¹³C NMR | Predicted Shift (δ ppm) | Assignment |

| C-1 | ~202 | -CHO |

| C-2 | ~43 | -CH₂-CHO |

| C-3 | ~21 | -CH₂-CH₂-CHO |

| C-4 | ~18 | -C≡C-CH₂- |

| C-5 | ~80 | Ph-C≡C- |

| C-6 | ~89 | Ph-C≡C- |

| Phenyl-C | ~128-132 | Ar-C |

Mass Spectrometry (MS, High-Resolution MS) for Molecular Confirmation and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, enabling the determination of a compound's elemental formula. measurlabs.com

For this compound (molecular formula C₁₂H₁₂O), the nominal molecular weight is 172 g/mol . HRMS can measure the exact mass with high precision, which is calculated to be 172.0888 Da. This level of accuracy allows researchers to distinguish this compound from other compounds that may have the same nominal mass but different elemental compositions.

In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z = 172. Key fragmentation patterns would likely include the loss of the aldehyde group (-CHO, 29 Da) and various cleavages along the aliphatic chain, providing further structural confirmation. While specific HRMS data for this compound is not available in the cited literature, the technique's utility has been demonstrated for closely related structures. wiley-vch.de

Expected Mass Spectrometry Data for this compound

| Technique | Information Provided | Expected Value |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) | m/z = 172 |

| High-Resolution MS (HRMS) | Exact Mass [M+H]⁺ | Calculated: 173.0961; Found: N/A |

| High-Resolution MS (HRMS) | Elemental Formula | C₁₂H₁₂O |

X-ray Crystallography for Definitive Structural and Stereochemical Elucidation

X-ray crystallography is an analytical method that provides the most definitive structural information by determining the precise arrangement of atoms within a crystalline solid. This technique can unambiguously confirm the connectivity of atoms and the three-dimensional structure of a molecule.

To date, no published X-ray crystal structure of this compound has been found in the scientific literature. If a suitable single crystal of the compound could be grown, this technique would offer unequivocal proof of its molecular structure. Since this compound is an achiral molecule and lacks stereocenters, the primary value of X-ray crystallography would be the absolute confirmation of its covalent framework, bond lengths, and bond angles in the solid state.

Chromatographic Methods (e.g., GC-MS, Column Chromatography, Thin-Layer Chromatography) for Purification and Reaction Monitoring

Chromatographic techniques are fundamental to synthetic chemistry for purifying compounds and monitoring the progress of a reaction.

Thin-Layer Chromatography (TLC) TLC is a rapid and effective method used to qualitatively monitor chemical reactions. rsc.org For the synthesis of this compound, TLC on silica (B1680970) gel plates would allow a chemist to track the consumption of starting materials and the formation of the product by comparing their respective retention factors (Rf values). clockss.orgescholarship.org It is also used to identify the optimal solvent system for purification by column chromatography. rsc.org

Column Chromatography Column chromatography is the standard method for purifying chemical compounds on a preparative scale. wiley-vch.de After a synthesis, crude this compound would be loaded onto a column containing a stationary phase, typically silica gel, and eluted with a solvent mixture (mobile phase). This process separates the desired product from unreacted starting materials, byproducts, and other impurities, yielding the pure compound. clockss.orgmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines two powerful analytical techniques to separate and identify components of a mixture. etamu.edu A sample is vaporized and passed through a gas chromatography column, which separates the components based on their volatility and interaction with the column's stationary phase. uin-alauddin.ac.idlibretexts.org Each separated component then enters the mass spectrometer, which provides a mass spectrum that can confirm its identity and molecular weight. soton.ac.uk GC-MS is an excellent tool for assessing the purity of a this compound sample and for identifying trace impurities.

Future Research Directions and Unexplored Potential in 6 Phenylhex 5 Ynal Chemistry

Development of Novel Catalytic Systems for Efficient and Selective Transformations

The reactivity of the aldehyde and the phenylalkyne moiety in 6-phenylhex-5-ynal makes it an ideal substrate for a wide range of catalytic transformations. The future in this area lies in discovering novel catalytic systems that offer enhanced efficiency, improved selectivity (chemo-, regio-, and stereo-), and broader substrate scope.

Research has demonstrated the utility of various metal catalysts in transforming this compound and its close derivatives. Palladium(0)-catalyzed coupling reactions involving organozinc reagents have been used to selectively synthesize 6-phenylhex-5-yn-2-enoates and their corresponding 3-enoate isomers. acs.orgacs.org The regioselectivity of these reactions is a key aspect, allowing for controlled formation of specific isomers. acs.org

Nickel catalysis represents a significant and burgeoning area of research. Nickel-catalyzed enantioselective arylative and alkenylative cyclizations of substrates containing an alkyne tethered to an electron-deficient alkene have yielded enantioenriched cyclopentene (B43876) products. nottingham.ac.uk The development of novel and more sustainable nickel-based catalytic systems, such as those using NiBr2·3H2O with zinc as a reducing agent, presents a cost-effective and scalable alternative to precious metals like palladium or air-sensitive reagents like Ni(cod)2. lancs.ac.uk

Gold catalysis has also shown promise. For instance, gold(I) catalysts, such as [JohnPhosAu(MeCN)][SbF6], have been effective in the reaction of vinyldiazo compounds with alkynylsilanes to produce skipped enynes, including derivatives like ethyl (E)-6-phenylhex-2-en-5-ynoate. nih.gov Furthermore, rhodium has been employed in addition-cyclization reactions, and even trimethylaluminum (B3029685) (Me3Al) has been used catalytically for epoxide alkynylations to generate related alcohol structures like 1-(benzyloxy)-6-phenylhex-5-yn-3-ol. nottingham.ac.ukacs.org

Future work will likely focus on combining the unique reactivities of different metals, exploring bimetallic systems, and designing advanced ligands like N-heterocyclic carbenes (NHCs) to fine-tune the activity and selectivity of these transformations. tesisenred.net

| Catalytic System | Transformation Type | Product Example | Source(s) |

| Pd(0) / ZnBr₂ | Coupling Reaction | 6-Phenylhex-5-yn-2-enoates | acs.orgacs.org |

| Nickel / Lewis Acid | Enantioselective Cyclization | Enantioenriched Cyclopentenes | nottingham.ac.uk |

| NiBr₂ / Zn | Cross-Coupling | (E)-6-phenylhex-5-en-2-one | lancs.ac.uk |

| Gold(I)-NHC | C(sp)–C(sp³) Coupling | Ethyl (E)-6-phenylhex-2-en-5-ynoate | nih.gov |

| [Rh(OH)(COD)]₂ | Addition-Cyclization | Cyclopentane (B165970) Derivatives | nottingham.ac.uk |

| Me₃Al (catalytic) | Epoxide Alkynylation | 1-(Benzyloxy)-6-phenylhex-5-yn-3-ol | acs.orgacs.org |

Exploration of New Asymmetric Synthetic Pathways for Enantio- and Diastereocontrol

Creating chiral molecules with high levels of stereocontrol is a cornerstone of modern organic synthesis. For a molecule like this compound, developing asymmetric pathways to control the stereochemistry during transformations is a critical research frontier.

A significant breakthrough has been the use of enantioselective nickel-catalyzed anti-carbometallative-cyclization reactions. These methods can produce enantioenriched cyclopentene products from alkyne-tethered substrates with outstanding yields and enantiomeric excess (ee) values often exceeding 99%. nottingham.ac.uk The mechanism is believed to involve a critical reversible E/Z isomerization of an alkenylnickel intermediate. nottingham.ac.uk

Another powerful strategy involves the use of chiral reagents to direct the stereochemical outcome. For example, the asymmetric intramolecular carbolithiation of related 6-phenylhex-5-enyl carbamates, mediated by the chiral ligand (-)-sparteine, has been shown to form 1,2-trans-substituted cyclopentanes with exceptional diastereomeric and enantiomeric ratios (dr >99:1, er >98:2). researchgate.net This domino reaction sequence highlights how chirality can be effectively induced in cyclization reactions. researchgate.net

The development of new chiral catalysts is also a promising avenue. Chiral BINOL-derived catalysts, for example, have been successfully applied in the asymmetric Michael addition of alkenylboronic acids to α,β-unsaturated ketones, furnishing chiral γ,δ-unsaturated ketones with good enantioselectivity (81−95% ee). acs.org While applied to related systems, this methodology could be adapted for transformations involving derivatives of this compound. Furthermore, established powerful name reactions, such as the Pauson-Khand reaction, are being re-examined in an asymmetric context. Rhodium(I)-BINAP catalysts have been used for enantioselective desymmetric Pauson-Khand reactions on similar 1,6-enynes, creating multiple stereocenters with high control. rsc.org

Future research will likely explore new chiral ligands, organocatalysts, and biocatalytic methods to achieve even greater control over the stereochemical outcomes of reactions involving the this compound scaffold.

| Asymmetric Method | Catalyst / Reagent | Stereocontrol Achieved | Source(s) |

| Nickel-Catalyzed Cyclization | Ni(OTf)₂ / Ligand | up to >99% ee | nottingham.ac.uk |

| Cyclocarbolithiation | n-BuLi / (-)-Sparteine | >98:2 er, >99:1 dr | researchgate.net |

| Michael Addition | Aza-crown ether-BINOL | 81-95% ee | acs.org |

| Pauson-Khand Reaction | Rh(I)-BINAP | High ee and dr | rsc.org |

Strategic Integration into Total Synthesis of Complex Natural Products and Advanced Organic Materials

The ultimate test of a synthetic building block's utility is its successful incorporation into the total synthesis of complex and valuable molecules. The structural motifs accessible from this compound are present in a range of natural products and advanced functional materials.

A key example is the application of a related precursor, O-TBDPS protected 1-phenylhex-5-en-1,3-diol, in the total synthesis of the natural product Diospongin A. researchgate.net The synthesis utilized a palladium(II)-catalyzed domino cyclization/carbonylation/hydroxylation reaction as a crucial step to construct the core tetrahydropyran (B127337) ring structure. researchgate.netdokumen.pub This demonstrates how the carbon backbone related to this compound can be strategically employed to access complex heterocyclic systems found in nature.

Beyond natural products, derivatives of this compound are being explored for the creation of advanced organic materials. In one study, tert-butyl (2S)-(tert-butoxycarbonylamino)-4-oxo-6-phenylhex-5-ynoate was synthesized and used as a key intermediate. acs.org This ynone was then converted into novel pyrimidine-derived α-amino acids, which are building blocks for peptides with potentially interesting photophysical or biological properties. acs.org

The future in this domain involves identifying more natural products and functional materials that could be synthesized efficiently using this compound or its derivatives as a starting point. This requires retrosynthetic analysis that recognizes the potential of this building block and the development of reliable reaction sequences to elaborate it into the desired target.

Expansion of Continuous Flow Chemistry and Green Chemistry Applications for Sustainable Synthesis

Modern chemical synthesis places increasing emphasis on sustainability, safety, and efficiency. The principles of green chemistry and the technology of continuous flow processing are at the forefront of this shift, and their application to the chemistry of this compound is a key area for future development.

Green Chemistry Applications: The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. nih.govsigmaaldrich.com The use of catalysis (Principle 9) is central to this effort, as catalytic reagents are superior to stoichiometric ones because they minimize waste. yale.edu The development of catalytic systems based on earth-abundant and less toxic metals like nickel and zinc to replace precious metals like palladium is a prime example of green chemistry in action. lancs.ac.ukdokumen.pub Such catalytic methods inherently improve atom economy (Principle 2) and prevent the generation of waste (Principle 1). sigmaaldrich.com Future research will aim to use safer solvents, reduce energy consumption by performing reactions at ambient temperatures, and design processes that minimize unnecessary derivatization steps (Principle 8). sigmaaldrich.comyale.edu

Continuous Flow Chemistry: Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing. acs.org These benefits include superior control over reaction parameters, enhanced safety (especially for hazardous reactions), and improved scalability and reproducibility. mt.com

While direct continuous flow synthesis of this compound is a future goal, the application of this technology to related processes demonstrates its potential. For example, an integrated batch and continuous flow process was developed for the gram-scale synthesis of the natural product goniothalamin. acs.org A key step, the Grignard addition of allylmagnesium chloride to cinnamaldehyde (B126680), was successfully performed in a flow reactor, achieving high productivity (7 g·h⁻¹). acs.org This work provides a clear blueprint for how the synthesis and transformations of this compound could be adapted to continuous flow, enabling safer, more efficient, and automated production for both research and industrial applications. acs.orgsioc-journal.cn

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-phenylhex-5-ynal, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves alkyne functionalization or cross-coupling reactions. Key variables include catalyst selection (e.g., palladium for Sonogashira coupling), solvent polarity, and temperature control to minimize side reactions. For reproducibility, document reaction parameters (e.g., stoichiometry, inert atmosphere) and validate purity via NMR and GC-MS .

Q. How can researchers characterize the stability of this compound under varying storage conditions?